

# Spectroscopic Data of 2-Fluoro-4-iodoaniline: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Fluoro-4-iodoaniline

Cat. No.: B146158

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Fluoro-4-iodoaniline** (CAS No. 29632-74-4). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Fluoro-4-iodoaniline**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2-Fluoro-4-iodoaniline**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant ( $J$ ) Hz	Assignment
8.1	Triplet	8	Aromatic CH
7.4	Doublet	6	Aromatic CH
7.2	Doublet	6	Aromatic CH

Solvent:  $\text{CDCl}_3$ , Instrument: 400 MHz NMR Spectrometer[1]

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Fluoro-4-iodoaniline**

Chemical Shift ( $\delta$ ) ppm
Data not available in the search results.

Note: While a  $^{13}\text{C}$  NMR spectrum is available in spectral databases, the specific peak list was not accessible in the provided search results.[2]

## Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for **2-Fluoro-4-iodoaniline**

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group Assignment
3500 - 3150	N-H stretch (primary amine)
1600 - 1585 & 1500 - 1400	C-C stretch (in-ring aromatic)
1335 - 1250	C-N stretch (aromatic amine)
1000 - 1400	C-F stretch
< 600	C-I stretch

Note: The expected absorption ranges are based on standard IR correlation tables.[3][4][5][6] The spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer with an ATR-Neat technique.[2]

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **2-Fluoro-4-iodoaniline**

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
237	Most Abundant	Molecular Ion $[M]^+$
110	Second Most Abundant	Fragment Ion
83	Third Most Abundant	Fragment Ion

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[\[2\]](#)

## Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-Fluoro-4-iodoaniline** was prepared by dissolving 5-20 mg of the solid sample in approximately 0.6 mL of deuterated chloroform ( $CDCl_3$ ). The solution was transferred to a 5 mm NMR tube.  $^1H$  NMR spectra were recorded on a 500 MHz Bruker Avance DRX 500 FT NMR spectrometer at 303 K.[\[7\]](#) The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### Infrared (IR) Spectroscopy

The FT-IR spectrum of **2-Fluoro-4-iodoaniline** was obtained using a Bruker Tensor 27 FT-IR spectrometer.[\[2\]](#) The analysis was performed using the Attenuated Total Reflectance (ATR) technique with a neat solid sample.[\[2\]](#) A small amount of the solid powder was placed directly on the ATR crystal, and pressure was applied to ensure good contact. The spectrum was recorded in the mid-infrared range.

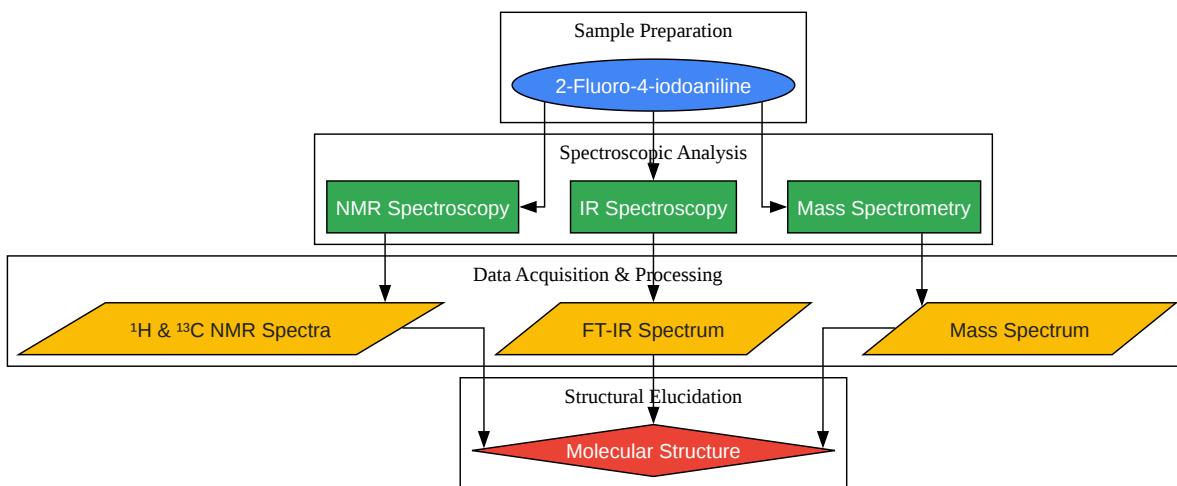
### Mass Spectrometry (MS)

Mass spectral data was acquired using a gas chromatograph (Agilent 7890B) coupled to a mass spectrometer.[\[8\]](#) A quartz capillary column (30 m length, 0.25 mm inner diameter, 0.5  $\mu m$  film thickness) with a stationary phase like DB-Wax was used for separation.[\[8\]](#) The sample was introduced via a split/splitless injector. The mass spectrometer was operated in electron

ionization (EI) mode. The resulting mass spectrum was compared with the NIST 2005 database for identification.[9]

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Fluoro-4-iodoaniline**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Fluoro-4-iodoaniline | 29632-74-4 [chemicalbook.com]
- 2. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. series.publisso.de [series.publisso.de]
- 9. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of 2-Fluoro-4-iodoaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146158#2-fluoro-4-iodoaniline-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b146158#2-fluoro-4-iodoaniline-spectroscopic-data-nmr-ir-ms)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)